An In-depth Technical Guide to the Core Mechanism of Action of Ralometostat (Mevrometostat)
An In-depth Technical Guide to the Core Mechanism of Action of Ralometostat (Mevrometostat)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralometostat, also known as mevrometostat (PF-06821497), is an investigational, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] Developed by Pfizer, it is currently under clinical investigation primarily for the treatment of metastatic castration-resistant prostate cancer (mCRPC) in combination with enzalutamide (B1683756).[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This guide provides a detailed overview of the mechanism of action of ralometostat, supported by preclinical and clinical data, experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: Inhibition of EZH2 Catalytic Activity
Ralometostat is a potent and selective inhibitor of both wild-type and mutant forms of EZH2.[1][3] Its primary mechanism of action is the competitive inhibition of the S-adenosyl-L-methionine (SAM) binding site within the SET domain of EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[4]
The canonical function of EZH2 within the PRC2 complex is to catalyze the mono-, di-, and trimethylation of H3K27.[5] H3K27 trimethylation (H3K27me3) is a repressive epigenetic mark that leads to chromatin compaction and transcriptional silencing of target genes.[6] By inhibiting EZH2, ralometostat leads to a global decrease in H3K27me3 levels. This reduction in repressive histone methylation results in the reactivation of silenced tumor suppressor genes and the downregulation of oncogenes that are aberrantly expressed due to EZH2 hyperactivity.[1][7][8]
Signaling Pathway of EZH2 Inhibition by Ralometostat
Caption: Ralometostat inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation and leading to the reactivation of tumor suppressor genes.
Quantitative Preclinical Data
Ralometostat has demonstrated high potency and selectivity for EZH2 in various preclinical assays. The following tables summarize key quantitative data.
Table 1: In Vitro Enzymatic and Cellular Activity of Ralometostat
| Parameter | Target/Cell Line | Value | Reference |
| Ki | EZH2 (Y641N mutant) | <1 nM | [1] |
| Ki | EZH2 (Wild-Type) | <100 pM | [3] |
| Ki | EZH1 | 70 nM | [1][9] |
| IC50 (H3K27me3 reduction) | Karpas-422 cells | 4 nM | [5] |
| IC50 (Cell proliferation) | Karpas-422 cells | 6 nM | [5] |
| Selectivity | Panel of 14 methyltransferases | Selective at 10 µM | [9] |
| Selectivity | Panel of 40 kinases | Selective at 10 µM | [9] |
Table 2: In Vivo Antitumor Activity of Ralometostat
| Model | Treatment | Outcome | Reference |
| Karpas-422 mouse xenograft | 100 mg/kg, s.c. | Tumor regression | [9] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of EZH2 inhibitors like ralometostat.
1. EZH2 Enzymatic Assay
This assay measures the ability of a compound to inhibit the methyltransferase activity of the EZH2 complex.
-
Principle: A radiometric assay using a tritiated methyl donor (3H-SAM) and a histone H3 peptide or recombinant nucleosome substrate. The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Protocol Outline:
-
Recombinant PRC2 complex is incubated with the histone substrate and varying concentrations of ralometostat.
-
The enzymatic reaction is initiated by the addition of 3H-SAM.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the histone substrate is captured on a filter membrane.
-
Unincorporated 3H-SAM is washed away.
-
The radioactivity on the filter is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Experimental Workflow for EZH2 Enzymatic Assay
Caption: A generalized workflow for determining the in vitro enzymatic inhibition of EZH2.
2. Cell Viability Assay
This assay determines the effect of ralometostat on the proliferation and survival of cancer cells.
-
Principle: A colorimetric or luminescent assay that measures the metabolic activity of viable cells.
-
Protocol Outline (CellTiter-Glo® as an example):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of ralometostat or vehicle control (DMSO).
-
Plates are incubated for a specified period (e.g., 72-96 hours).
-
CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.[10]
-
3. Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the changes in H3K27me3 levels at specific gene promoters in response to ralometostat treatment.
-
Principle: Formaldehyde is used to cross-link proteins to DNA in intact cells. The chromatin is then sheared, and an antibody specific to H3K27me3 is used to immunoprecipitate the chromatin fragments associated with this modification. The associated DNA is then purified and quantified by qPCR or sequencing (ChIP-seq).
-
Protocol Outline:
-
Cells are treated with ralometostat or vehicle.
-
Proteins are cross-linked to DNA with formaldehyde.
-
Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
A portion of the sheared chromatin is saved as an "input" control.
-
The remaining chromatin is incubated with an antibody against H3K27me3.
-
The antibody-chromatin complexes are captured using protein A/G beads.
-
The beads are washed to remove non-specifically bound chromatin.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of specific DNA sequences is quantified by qPCR using primers for target gene promoters.
-
Clinical Evidence and Pharmacodynamics
Clinical trials of ralometostat, particularly the NCT03460977 study, have provided valuable insights into its activity and safety profile in patients.
Table 3: Key Clinical and Pharmacodynamic Findings for Ralometostat (in combination with Enzalutamide in mCRPC)
| Endpoint | Finding | Reference |
| Radiographic Progression-Free Survival (rPFS) | Hazard Ratio of 0.51 (49% reduction in risk of progression or death) | [2][11] |
| Objective Response Rate (ORR) | 26.7% (vs. 14.3% for enzalutamide alone) | [12][13] |
| PSA50 Response Rate | 34.1% (vs. 15.4% for enzalutamide alone) | [12][13][14] |
| H3K27me3 Reduction (Tumor Biopsies) | Geometric mean reduction of -75% at 1250 mg twice daily | [15] |
| Common Treatment-Emergent Adverse Events | Diarrhea (78.0%), decreased appetite (58.5%), dysgeusia (58.5%) | [11][12][13] |
| Grade ≥3 TEAEs | 53.7% (vs. 42.5% for enzalutamide alone) | [12][13] |
Pharmacodynamic studies in patients have confirmed the on-target activity of ralometostat, showing a dose-dependent reduction in H3K27me3 levels in both peripheral blood mononuclear cells and tumor biopsies.[7][15]
Downstream Effects and Signaling Pathways
The inhibition of EZH2 by ralometostat leads to the modulation of several downstream signaling pathways implicated in cancer progression.
-
Reactivation of Tumor Suppressor Genes: Ralometostat treatment leads to the increased expression of genes repressed by the PRC2/EZH2 complex. Examples include BMP7, CPAMD8, EYA4, FHL1, IGFBP3, and NOV.[7]
-
Suppression of Cell Cycle and Proliferation Pathways: A decrease in the expression of genes involved in the E2F pathway, the G2M checkpoint, and Myc responsive genes has been observed.[7] This includes genes such as AURKA, CDK1, FOXM1, RAD54L, TOP2A, and TYMS.[7]
-
Modulation of Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 is known to co-regulate AR-mediated transcriptional programs.[16] By inhibiting EZH2, ralometostat may disrupt this oncogenic signaling axis, providing a rationale for its combination with AR pathway inhibitors like enzalutamide.
Logical Relationship of Ralometostat's Downstream Effects
Caption: Inhibition of EZH2 by ralometostat leads to altered gene expression, resulting in various antitumor effects.
Ralometostat (mevrometostat) is a potent and selective EZH2 inhibitor with a well-defined mechanism of action. By targeting the catalytic activity of EZH2, it reverses the aberrant epigenetic silencing of tumor suppressor genes and downregulates oncogenic pathways, leading to antitumor effects. Preclinical data have established its in vitro and in vivo efficacy, and clinical trials have demonstrated promising activity, particularly in combination with enzalutamide for the treatment of metastatic castration-resistant prostate cancer. The ongoing Phase 3 studies will further elucidate the therapeutic potential of this targeted epigenetic modulator. This guide provides a comprehensive technical overview of ralometostat's core mechanism, supported by current scientific and clinical evidence, to aid researchers and drug development professionals in their understanding of this novel anticancer agent.
References
- 1. PF-06821497 (Mevrometostat) | EZH2 Y641N inhibitor | Probechem Biochemicals [probechem.com]
- 2. Mevrometostat - Wikipedia [en.wikipedia.org]
- 3. Mevrometostat (PF-06821497) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Novel Natural Inhibitors Targeting Enhancer of Zeste Homolog 2: A Comprehensive Structural Biology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mevrometostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Update Phase 1: Mevrometostat Shows Promise in Prostate Cancer by Targeting EZH2 – PROSTATE WARRIORS – The latest news about prostate cancer [prostatewarriors.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. urologytimes.com [urologytimes.com]
- 14. researchgate.net [researchgate.net]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. researchgate.net [researchgate.net]
